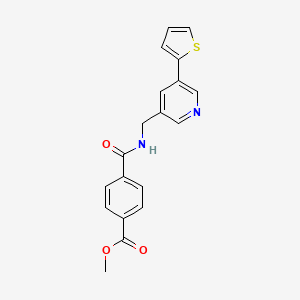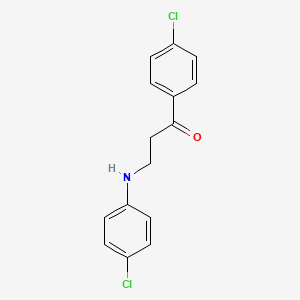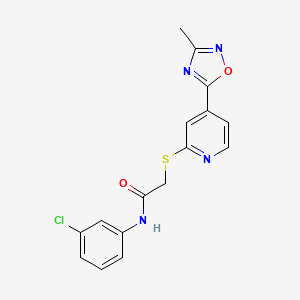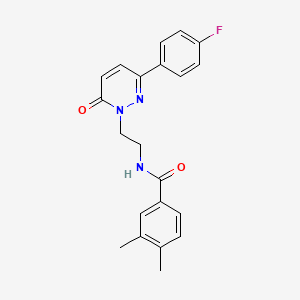
Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is related to a class of compounds known as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These compounds are synthesized using various methods and have been studied for their biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of trimethylamine or magnesium oxide nanoparticles . For instance, the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis . X-ray crystallography analyses reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at certain carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various intermediates and final products .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure analysis. For instance, the compound “4-Ethoxy-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide” is a yellow very soft powder with a melting point of 186°C .Applications De Recherche Scientifique
Electropolymerization and Surface Modification Research into self-assembled monolayers and electropolymerization processes involving aromatic pyrrole derivatives, such as the study by Schneider et al. (2017), explores how these processes improve the properties of poly(pyrrole) layers, potentially offering insights into the surface modification capabilities of related compounds (Schneider et al., 2017).
Electrochromic Properties The synthesis and electrochromic properties of copolymers containing carbazole, as investigated by Aydın and Kaya (2013), shed light on the application of thiophene-based compounds in developing materials with desirable electrochromic characteristics (Aydın & Kaya, 2013).
Supramolecular Liquid Crystals Naoum et al. (2010) studied the effect of lateral substitution on the stability of supramolecular liquid crystal phases induced by hydrogen bonding, which may be relevant for understanding how similar molecular modifications affect the liquid crystalline behavior of Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Naoum, Fahmi, & Almllal, 2010).
Photophysical Properties The study of photophysical properties of modified methyl salicylate derivatives by Yoon et al. (2019) provides insights into how structural modifications, particularly with thiophene units, impact the absorption and emission characteristics of compounds, which could be extrapolated to understand the photophysical behavior of Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Yoon et al., 2019).
Antimicrobial and Antitumor Applications The synthesis and biological evaluation of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile by Elewa et al. (2021) demonstrate the potential antimicrobial and antitumor activities of compounds with thiophene and pyridine components, suggesting similar research avenues for Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (Elewa et al., 2021).
Orientations Futures
The future directions in the study of these compounds could involve further exploration of their biological activities and potential applications in medicine. The immense biological activities associated with these heterocyclic derivatives make them promising candidates for the development of new drugs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyridine and thiophene derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, enzymatic reactions, and gene regulation.
Mode of Action
The presence of the pyridin-3-yl and thiophen-2-yl groups may contribute to the compound’s ability to bind to its targets .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . The downstream effects of these interactions can include changes in cellular metabolism, signal transduction, and gene expression.
Result of Action
Based on the known activities of similar compounds, it’s possible that the compound could influence cellular processes such as signal transduction, enzymatic activity, and gene expression .
Propriétés
IUPAC Name |
methyl 4-[(5-thiophen-2-ylpyridin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXZKYFWDTKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)
![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)
![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)
![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)
![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)


![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)